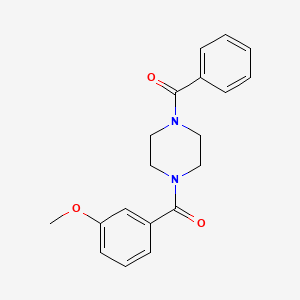
1-Benzoyl-4-(3-methoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4-(3-methoxybenzoyl)piperazine is a chemical compound with the molecular formula C19H20N2O3 . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-Benzoyl-4-(3-methoxybenzoyl)piperazine consists of a central piperazine ring with benzoyl and methoxybenzoyl groups attached to different nitrogen atoms of the piperazine .Physical And Chemical Properties Analysis
1-Benzoyl-4-(3-methoxybenzoyl)piperazine has a molecular weight of 324.38. It has a topological polar surface area of 42 Ų, a rotatable bond count of 6, and a complexity of 529 .Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that compounds structurally related to 1-Benzoyl-4-(3-methoxybenzoyl)piperazine, such as piperazine derivatives, exhibit promising antimicrobial properties. For instance, a study by Bektaş et al. (2007) synthesized novel triazole derivatives using piperazine as a component and found them to possess good to moderate activities against various microorganisms. Similarly, Patel et al. (2011) developed new pyridine derivatives using substituted benzothiazoles and piperazine, which showed variable and modest antibacterial activity against different bacterial and fungal strains (Bektaş et al., 2007); (Patel et al., 2011).
Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzodifuranyl and piperazine, demonstrating significant anti-inflammatory and analgesic activities. These compounds were effective as COX-1/COX-2 inhibitors and showed promising results in comparison with standard drugs (Abu‐Hashem et al., 2020).
Antibacterial Drug Design
Patel and Park (2014) highlighted the potential of piperazine-linked benzothiazolyl-4-thiazolidinones as potent antibacterial agents. Their research showcased these compounds' efficacy against both Gram-positive and Gram-negative bacteria, outperforming control drugs in terms of minimum inhibitory concentration (MIC) values (Patel & Park, 2014).
Asymmetric Acylation
Nakamura et al. (2006) developed novel C2-symmetric chiral piperazines, demonstrating their application in the asymmetric acylation of σ-symmetric 1,2-diols. This synthesis approach provided a new method for producing optically active compounds with high enantioselectivity (Nakamura et al., 2006).
Crystal Structure Analysis
Faizi et al. (2016) conducted a study on the crystal structure of a piperazine derivative, providing insights into its molecular conformation and potential applications in the design of more effective compounds (Faizi et al., 2016).
Cancer Cell Cytotoxicity
Yarim et al. (2012) designed novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and evaluated their cytotoxicity on various cancer cell lines. Their findings indicated significant growth inhibitory activity, suggesting the potential of such compounds in cancer therapy (Yarim et al., 2012).
Propriétés
IUPAC Name |
[4-(3-methoxybenzoyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-9-5-8-16(14-17)19(23)21-12-10-20(11-13-21)18(22)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBTYWKWJQTRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-4-(3-methoxybenzoyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

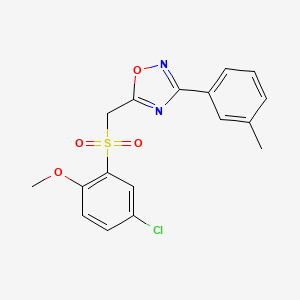
![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2974994.png)
![2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide](/img/structure/B2974997.png)
![5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2974999.png)
![2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2975000.png)
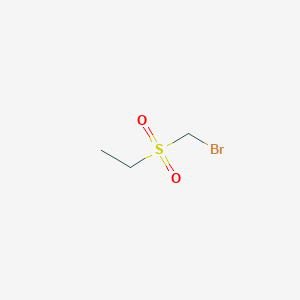
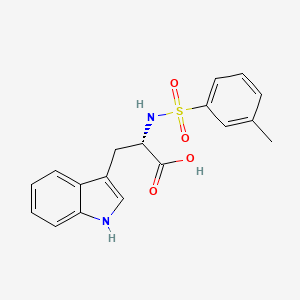
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2975003.png)
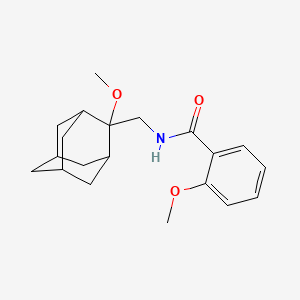
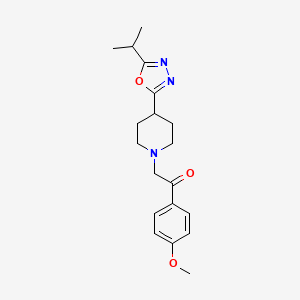
![3-(3-methoxyphenyl)-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2975010.png)
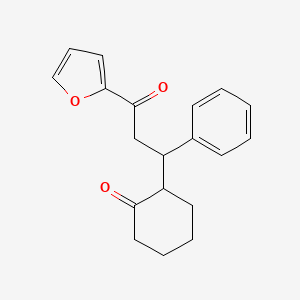
![Methyl 2-[2-(3-phenylsulfanylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2975014.png)
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2975015.png)